molecular formula C14H8BrClF3N3 B10947070 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10947070
M. Wt: 390.58 g/mol
InChI Key: IXXFUNIFLMLAMC-UHFFFAOYSA-N
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Description

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine with 4-fluorobenzaldehyde under specific conditions to introduce the 4-fluorophenyl group . The difluoromethyl group is then introduced using a difluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl and 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds .

Properties

Molecular Formula

C14H8BrClF3N3

Molecular Weight

390.58 g/mol

IUPAC Name

3-bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-2-4-9(17)5-3-8)6-11(14(16,18)19)22(13)21-7/h2-6H,1H3

InChI Key

IXXFUNIFLMLAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)F)C(F)(F)Cl

Origin of Product

United States

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